![molecular formula C23H16N2O3S2 B2570297 3-[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one CAS No. 708997-20-0](/img/structure/B2570297.png)
3-[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a chromen-2-one group, a methoxyphenyl group, and two thiazol groups . Chromen-2-one is a type of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The chromen-2-one group would form a bicyclic structure, with the methoxyphenyl and thiazol groups attached at various positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-2-one, methoxyphenyl, and thiazol groups. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-2-one group could potentially confer fluorescence properties .Aplicaciones Científicas De Investigación
Antimicrobial Applications
One significant application of coumarin-thiazole derivatives is in the development of antimicrobial materials. A study by El‐Wahab et al. (2014) focused on the synthesis and characterization of a coumarin-thiazole derivative known as 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one. This compound exhibited substantial antimicrobial activity when incorporated into polyurethane coatings, suggesting its utility in creating antimicrobial surfaces for use in healthcare and other environments requiring sterile conditions. The incorporation of this derivative into polyurethane varnishes demonstrated not only a very good antimicrobial effect against a range of microorganisms but also enhanced the physical and mechanical properties of the varnishes (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Synthesis of Complex Organic Compounds
Coumarin-thiazole derivatives also play a crucial role in the synthesis of complex organic compounds with potential pharmacological activities. Studies have demonstrated the versatility of these derivatives in creating a variety of compounds:
The reaction of coumarin derivatives with different reagents led to the formation of novel compounds, such as pyrazolopyrimidines and imidazothiazoles, which are of interest for their potential biological activities. Such synthetic pathways highlight the utility of coumarin-thiazole derivatives in the field of medicinal chemistry as building blocks for designing new drugs (Rao & Reddy, 2008).
Another study by Saeed et al. (2013) described a two-component synthesis approach to create a series of compounds featuring the coumarin-thiazole framework. This method underscored the derivatives' capacity to act as intermediates in constructing molecules that could potentially exhibit diverse biological activities (Saeed, Arif, Irfan, & Bolte, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S2/c1-27-16-8-6-14(7-9-16)18-12-29-21(24-18)11-22-25-19(13-30-22)17-10-15-4-2-3-5-20(15)28-23(17)26/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAOADSKEWQMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)
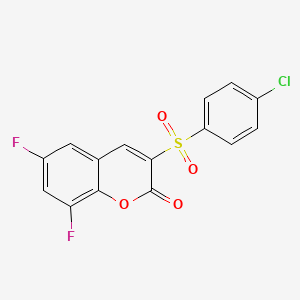
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
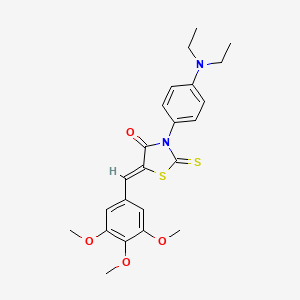
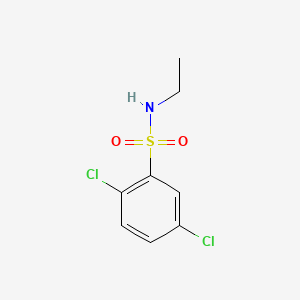
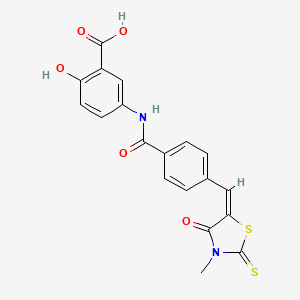
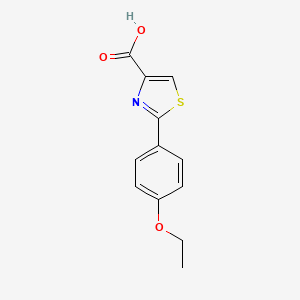
![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)
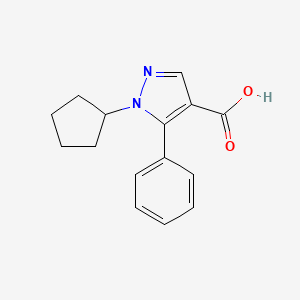
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2570237.png)